molecular formula C25H23ClN2O7S B3602283 3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE

3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE

Cat. No.: B3602283
M. Wt: 531.0 g/mol
InChI Key: YYVGRVZLBDBEGJ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzamido)phenyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzamido group, a morpholine-4-sulfonyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzamido)phenyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate typically involves multi-step organic reactions. One common approach is the coupling of 4-methoxybenzoic acid with 3-aminophenyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzamido)phenyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

3-(4-Methoxybenzamido)phenyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzamido)phenyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the morpholine-4-sulfonyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzamido derivatives: Compounds with similar amide linkages and methoxy groups.

    Morpholine-4-sulfonyl derivatives: Compounds containing the morpholine-4-sulfonyl group.

    Chlorobenzoate derivatives: Compounds with chlorobenzoate moieties.

Uniqueness

3-(4-Methoxybenzamido)phenyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxybenzamido and morpholine-4-sulfonyl groups enhances its potential as a versatile compound in various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-[(4-methoxybenzoyl)amino]phenyl] 2-chloro-5-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O7S/c1-33-19-7-5-17(6-8-19)24(29)27-18-3-2-4-20(15-18)35-25(30)22-16-21(9-10-23(22)26)36(31,32)28-11-13-34-14-12-28/h2-10,15-16H,11-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVGRVZLBDBEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE
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3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE
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3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE
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3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE
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3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE
Reactant of Route 6
3-(4-METHOXYBENZAMIDO)PHENYL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE

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